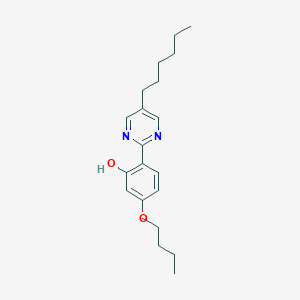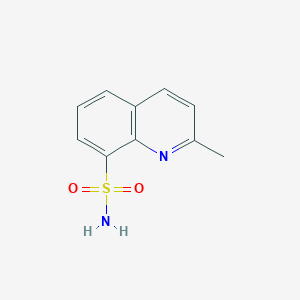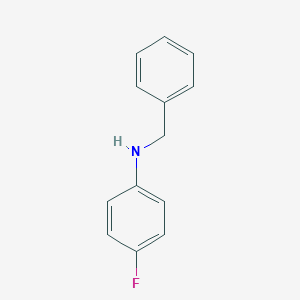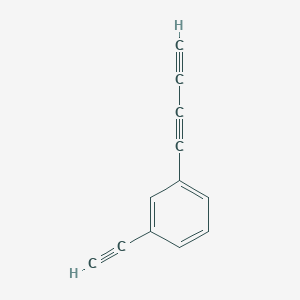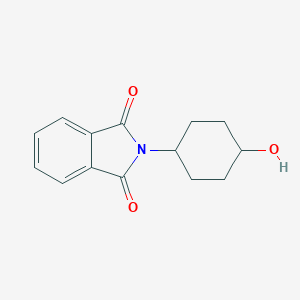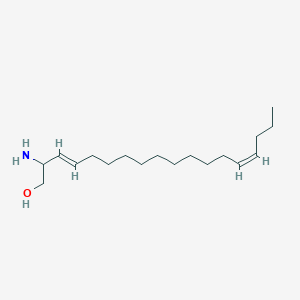
(E,Z)-2-Amino-3,14-octadecadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,Z)-2-Amino-3,14-octadecadien-1-ol, commonly known as AOA, is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic benefits. AOA is a long-chain polyunsaturated fatty acid (PUFA) derivative that is found in marine organisms such as fish, krill, and algae. AOA has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of AOA is not fully understood. However, it is believed that AOA exerts its biological effects through the modulation of various signaling pathways. AOA has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in regulating inflammation and lipid metabolism. AOA has also been shown to activate the nuclear factor-κB (NF-κB) pathway, which is involved in regulating immune responses and inflammation.
Effets Biochimiques Et Physiologiques
AOA has been shown to have various biochemical and physiological effects. AOA has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. AOA has also been shown to reduce oxidative stress, which is a key factor in the development of various diseases. Additionally, AOA has been shown to have neuroprotective properties, with studies demonstrating that AOA can protect against oxidative damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AOA in lab experiments is its potential therapeutic benefits. AOA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising compound for the development of new therapies. However, one limitation of using AOA in lab experiments is its complex synthesis process. AOA is not readily available and requires specialized equipment and expertise to synthesize.
Orientations Futures
There are many potential future directions for research on AOA. One area of research could focus on the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on the development of new therapies for cancer. Additionally, research could focus on the potential use of AOA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the therapeutic potential of AOA and its mechanism of action.
Méthodes De Synthèse
AOA can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of chemical reactions. The first step involves the conversion of EPA and DHA to their corresponding aldehydes, which are then condensed to form AOA. The synthesis of AOA is a complex process and requires specialized equipment and expertise.
Applications De Recherche Scientifique
AOA has been the subject of numerous scientific studies due to its potential therapeutic benefits. One area of research has focused on the anti-inflammatory properties of AOA. Studies have shown that AOA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. AOA has also been shown to have anti-cancer properties, with studies demonstrating that AOA can induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
158507-68-7 |
|---|---|
Nom du produit |
(E,Z)-2-Amino-3,14-octadecadien-1-ol |
Formule moléculaire |
C18H35NO |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
(3E,14Z)-2-aminooctadeca-3,14-dien-1-ol |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,15-16,18,20H,2-3,6-14,17,19H2,1H3/b5-4-,16-15+ |
Clé InChI |
ZKDQTJNTEXCOAF-YJNTUNETSA-N |
SMILES isomérique |
CCC/C=C\CCCCCCCCC/C=C/C(CO)N |
SMILES |
CCCC=CCCCCCCCCCC=CC(CO)N |
SMILES canonique |
CCCC=CCCCCCCCCCC=CC(CO)N |
Synonymes |
cerebro-3,13-diene cerebro-3,14-diene cerebrodiene cerebrodiene, (Z,Z)-3,13-diene cerebrodiene, (Z,Z)-3,14-diene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



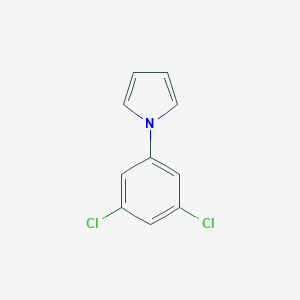
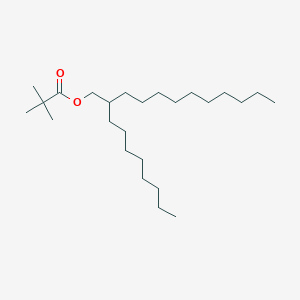
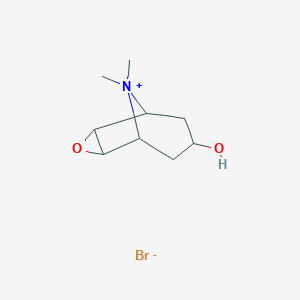
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
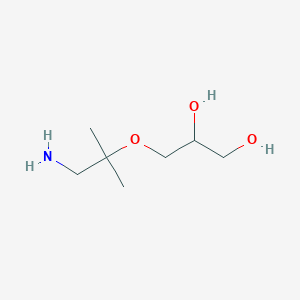
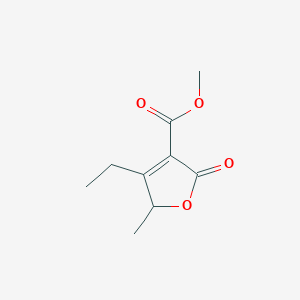
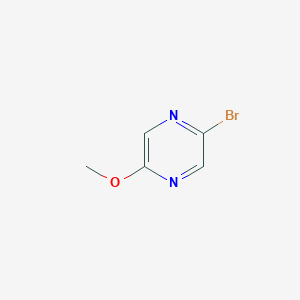
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
